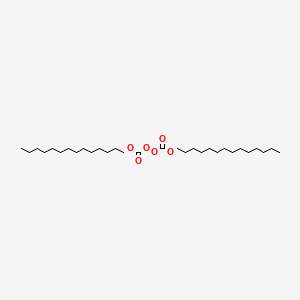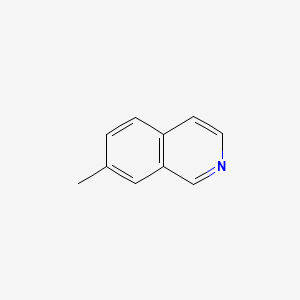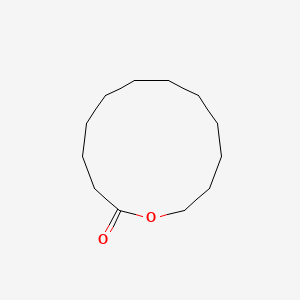
Oxacyclotridecan-2-one
Vue d'ensemble
Description
Oxacyclotridecan-2-one, also known as Dodecanolactone, is a lactone . It has the molecular formula C12H22O2 and a molecular weight of 198.3019 .
Synthesis Analysis
Oxacyclotridecan-2-one is formed by the Baeyer-Villiger oxidation of cyclododecanone . It may be used in the synthesis of a fatty acid derivative, (E)-11-methyl-12-octadecenoic acid .Physical And Chemical Properties Analysis
Oxacyclotridecan-2-one is a liquid with a refractive index of 1.472 . It has a boiling point of 150-151 °C/23 mmHg and a melting point of 2-3 °C . The density of Oxacyclotridecan-2-one is 0.981 g/mL at 25 °C .Applications De Recherche Scientifique
Pest Control
Oxacyclotridecan-2-one has been explored as an attractant for the wood-boring pest Agrilus planipennis Fairmaire, a significant threat to Fraxinus species. Researchers developed attractive microspheres containing oxacyclotridecan-2-one for pest control, using a solvent evaporation method. These microspheres showed high encapsulation efficiency and an attractant loading rate, maintaining a sustained-release stage lasting for 17 days. Preliminary field experiments demonstrated their effectiveness in attracting and killing A. planipennis adults when used with insecticide (Li et al., 2023).
Solubility and Thermodynamics
The solubility and solution thermodynamics of azacyclotridecan-2-one, a closely related compound, were studied in various solvents. This research is crucial for the purification and performance improvement of crystalline products in industry. The study measured solid-liquid equilibrium in 15 pure solvents at different temperatures and atmospheric pressure. Models like the modified Apelblat equation and the NRTL activity coefficient model were used to correlate experimental data, providing essential data for industrial design and optimization (Wu & Li, 2019).
Heterogeneous Catalysis
A study on [Ce(l-Pro)2]2 (Oxa) as a recyclable heterogeneous catalyst highlighted its use for synthesizing 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. The catalyst demonstrated reusability without significant loss of activity, indicating potential in various synthesis processes (Katla et al., 2017).
Proteolytic Activity
Research on the proteolytic activity of the Cu(II) complex of 1-oxa-4,7,10-triazacyclododecane (a related compound) compared its efficiency with the Cu(II) complex of 1,4,7,10-tetraazacyclododecane. The study found significantly higher activity for the oxacyclen complex, attributed to increased Lewis acidity of Cu(II) (Jang & Suh, 2008).
Safety and Hazards
Oxacyclotridecan-2-one has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Propriétés
IUPAC Name |
oxacyclotridecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGSJTVMODPFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)OCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-89-2 | |
| Record name | Oxacyclotridecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70241569 | |
| Record name | Oxacyclotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxacyclotridecan-2-one | |
CAS RN |
947-05-7 | |
| Record name | Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Oxacyclotridecan-2-one discussed in the research?
A1: The research highlights Oxacyclotridecan-2-one as an attractant for the Emerald Ash Borer (Agrilus planipennis Fairmaire), a significant pest for ash trees []. It is used in traps and potentially in "attract and kill" methods for pest control.
Q2: How is Oxacyclotridecan-2-one delivered for its pest control application?
A2: Researchers have developed sustained-release microspheres containing Oxacyclotridecan-2-one []. These microspheres, made using a solvent evaporation method with polylactic acid (PLA), gelatin, and Polyvinyl alcohol (PVA), allow for controlled release of the attractant over time, enhancing its effectiveness in the field.
Q3: Beyond pest control, are there other applications where Oxacyclotridecan-2-one is studied?
A3: Yes, Oxacyclotridecan-2-one is also investigated for its flavor and aroma properties. Studies have analyzed its presence in dried jujube extracts used for enhancing the flavor of cigarettes [].
Q4: Has the interaction of Oxacyclotridecan-2-one with water been investigated?
A4: Yes, researchers have used high-resolution gas-phase microwave spectroscopy to investigate how Oxacyclotridecan-2-one interacts with water molecules []. This type of study provides insights into structural changes and intermolecular interactions that occur upon solvation, which is important for understanding its behavior in different environments.
Q5: Are there safety assessments available for Oxacyclotridecan-2-one?
A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for Oxacyclotridecan-2-one [, ]. These assessments evaluate potential risks associated with its use, particularly in the context of fragrances.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


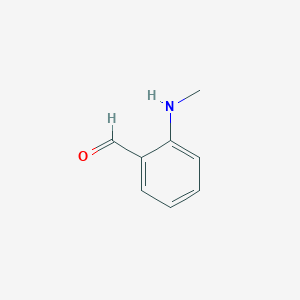
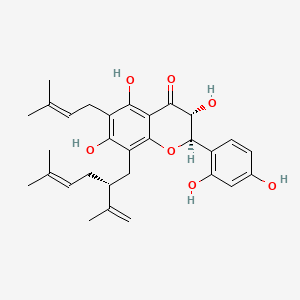




![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
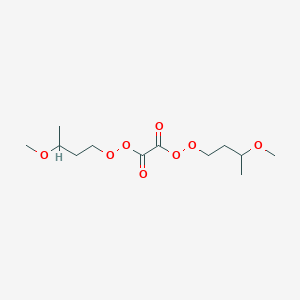
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

